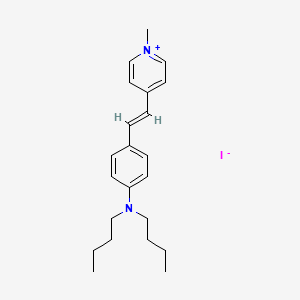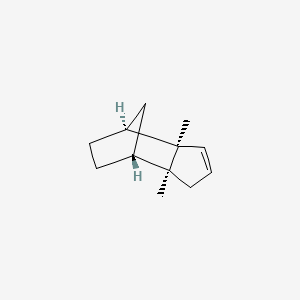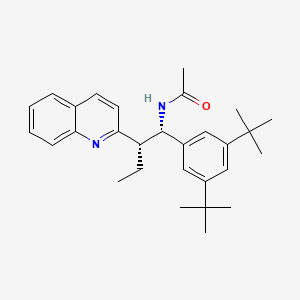
3,4-Dichlorophenyl methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diclorofenil metilcarbamato es un compuesto químico con la fórmula molecular C8H7Cl2NO2. Es un miembro de la familia de los carbamatos, que son ésteres del ácido carbámico. Este compuesto es conocido por su uso como pesticida, particularmente como insecticida, debido a su capacidad para inhibir las enzimas colinesterasas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El 3,4-diclorofenil metilcarbamato se puede sintetizar mediante la reacción de 3,4-dicloroanilina con metil isocianato. La reacción suele ocurrir en condiciones controladas para asegurar que el producto deseado se obtenga con alta pureza .
Métodos de producción industrial
En entornos industriales, la producción de 3,4-diclorofenil metilcarbamato implica reactores químicos a gran escala donde los reactivos se combinan bajo condiciones específicas de temperatura y presión. El proceso se optimiza para maximizar el rendimiento y minimizar los subproductos .
Análisis De Reacciones Químicas
Tipos de reacciones
El 3,4-diclorofenil metilcarbamato sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción puede conducir a la formación de varios productos oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en diferentes formas reducidas.
Sustitución: El compuesto puede sufrir reacciones de sustitución donde uno o más de sus átomos son reemplazados por otros átomos o grupos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: A menudo se utilizan agentes reductores como el hidruro de litio y aluminio.
Sustitución: Se pueden utilizar varios agentes halogenantes para reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir fenoles clorados, mientras que la reducción podría producir aminas .
Aplicaciones Científicas De Investigación
El 3,4-diclorofenil metilcarbamato tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como estándar en química analítica.
Biología: El compuesto se estudia por sus efectos sobre la actividad enzimática, particularmente las enzimas colinesterasas.
Medicina: Se realizan investigaciones sobre sus posibles usos terapéuticos y su perfil toxicológico.
Industria: Se utiliza en la formulación de pesticidas e insecticidas para uso agrícola y doméstico.
Mecanismo De Acción
El 3,4-diclorofenil metilcarbamato ejerce sus efectos inhibiendo las enzimas colinesterasas, particularmente la acetilcolinesterasa. Esta inhibición conduce a la acumulación de acetilcolina en la hendidura sináptica, lo que resulta en una estimulación continua de los músculos, las glándulas y el sistema nervioso central. El compuesto forma un complejo reversible con la enzima, evitando la descomposición de la acetilcolina .
Comparación Con Compuestos Similares
Compuestos similares
- 2,4-Diclorofenil metilcarbamato
- 2,6-Diclorofenil N,N-dimetilcarbamato
- 3,4-Diclorofenil N-(3-clorofenil)carbamato
- 2-Bromo-4,6-diclorofenil N-metilcarbamato
Singularidad
El 3,4-diclorofenil metilcarbamato es único debido a su inhibición específica de las enzimas colinesterasas y su efectividad como insecticida. En comparación con compuestos similares, tiene una estructura molecular distintiva que contribuye a su modo de acción específico y sus propiedades insecticidas de amplio espectro .
Propiedades
Número CAS |
18315-50-9 |
|---|---|
Fórmula molecular |
C8H7Cl2NO2 |
Peso molecular |
220.05 g/mol |
Nombre IUPAC |
(3,4-dichlorophenyl) N-methylcarbamate |
InChI |
InChI=1S/C8H7Cl2NO2/c1-11-8(12)13-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12) |
Clave InChI |
LOSYNXWKIXVLSZ-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)OC1=CC(=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1-Benzyl-2-phenylethyl)sulfonyl]benzene](/img/structure/B11943993.png)
![9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11944001.png)



![1-(4-Phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11944012.png)
![10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione](/img/structure/B11944013.png)





